molecular formula C13H17NO3S B1662505 (S)-Rasagiline Mesylate CAS No. 202464-88-8

(S)-Rasagiline Mesylate

Cat. No.: B1662505
CAS No.: 202464-88-8
M. Wt: 267.35 g/mol
InChI Key: JDBJJCWRXSVHOQ-YDALLXLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of S-PAI mesylate involves the synthesis of Rasagiline followed by its conversion to the mesylate salt. The synthesis of Rasagiline typically involves the reaction of propargylamine with 1-indanone to form the intermediate, which is then converted to Rasagiline. The mesylate salt is formed by reacting Rasagiline with methanesulfonic acid under controlled conditions .

Industrial Production Methods: : Industrial production of S-PAI mesylate involves large-scale crystallization techniques to control particle size and purity. The process ensures that the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: : S-PAI mesylate undergoes various chemical reactions, including nucleophilic substitution and elimination reactions. The mesylate group is a good leaving group, making it suitable for these types of reactions .

Common Reagents and Conditions: : Common reagents used in reactions involving S-PAI mesylate include methanesulfonyl chloride for the formation of the mesylate group, and strong nucleophiles such as sodium azide or potassium tert-butoxide for substitution reactions .

Major Products: : The major products formed from reactions involving S-PAI mesylate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted indanone derivatives .

Mechanism of Action

Mechanism: : S-PAI mesylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of dopamine, leading to increased levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease .

Molecular Targets and Pathways: : The primary molecular target of S-PAI mesylate is monoamine oxidase B. The inhibition of this enzyme affects various neuronal signaling pathways, including those involved in the regulation of mood and movement .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to S-PAI mesylate include other monoamine oxidase inhibitors such as Selegiline and Safinamide .

Uniqueness: : S-PAI mesylate is unique in its selective and irreversible inhibition of monoamine oxidase B, which makes it particularly effective in the treatment of Parkinson’s disease. Unlike other monoamine oxidase inhibitors, S-PAI mesylate has a relatively low affinity for monoamine oxidase A, reducing the risk of side effects associated with non-selective inhibition .

Properties

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586584
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202464-89-9, 202464-88-8
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RASAGILINE MESYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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